![molecular formula C13H13BrO3 B1612778 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid CAS No. 1385694-53-0](/img/structure/B1612778.png)
1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid
Overview
Description
1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid (BPOCA) is an organic compound with a molecular formula of C9H9BrO2. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 147-149°C. BPOCA is used in the synthesis of various organic compounds, including those for pharmaceutical and agricultural applications. It is also used in the synthesis of polymers, dyes, and other materials.
Scientific Research Applications
1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid is used in the synthesis of various organic compounds, including those for pharmaceutical and agricultural applications. It is used in the synthesis of polymers, dyes, and other materials. It is also used in the synthesis of compounds for use in medicinal chemistry, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid is also used in the synthesis of compounds for use in agricultural chemistry, such as herbicides and fungicides.
Mechanism Of Action
1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid is a reagent that is used in the synthesis of various organic compounds. Its mechanism of action involves the formation of a mixed anhydride, which is then hydrolyzed to give the desired product. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds through the formation of a carboxylic acid, an alcohol, and an ester.
Biochemical and Physiological Effects
1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of various organic compounds, including those for pharmaceutical and agricultural applications, which may have biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
The use of 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid in lab experiments has several advantages. It is a relatively inexpensive reagent, and is easily available from chemical suppliers. It is also relatively easy to handle, and can be stored at room temperature. The reaction proceeds quickly, and the desired product can be isolated in high yields. The main limitation of 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid is that it is highly reactive and toxic, and should be handled with care.
Future Directions
For the use of 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid include the synthesis of new compounds for use in medicinal and agricultural chemistry, such as anti-inflammatory drugs, antibiotics, and herbicides. 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid can also be used in the synthesis of polymers, dyes, and other materials. Additionally, 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid can be used in the synthesis of compounds for use in biotechnology, such as enzymes and antibodies. Finally, 1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid can be used in the synthesis of compounds for use in nanotechnology, such as nanotubes and nanowires.
properties
IUPAC Name |
1-(3-bromophenyl)-4-oxocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHFVVKRPFIJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615421 | |
Record name | 1-(3-Bromophenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4-oxocyclohexanecarboxylic acid | |
CAS RN |
1385694-53-0 | |
Record name | Cyclohexanecarboxylic acid, 1-(3-bromophenyl)-4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1385694-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-4-oxocyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.